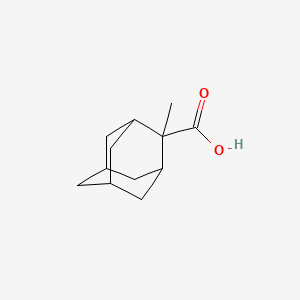

2-Methyladamantane-2-carboxylicacid

Description

BenchChem offers high-quality 2-Methyladamantane-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyladamantane-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyladamantane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(11(13)14)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZBTZFOGNIYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyladamantane-2-Carboxylic Acid: Structural Dynamics & Synthetic Protocols

This guide details the chemical structure, synthesis, and pharmaceutical applications of 2-Methyladamantane-2-carboxylic acid , a specialized diamondoid derivative.

Executive Summary

2-Methyladamantane-2-carboxylic acid (CAS: 38773-02-3 ) is a geminally disubstituted derivative of the adamantane cage. Unlike the more common 1-substituted adamantanes (e.g., amantadine, rimantadine), this molecule features a quaternary carbon center at the bridge (C2) position. This structural nuance imparts unique steric bulk and lipophilicity profiles, making it a critical scaffold in the design of peptidomimetics, NMDA receptor antagonists, and lipophilic drug delivery vectors.

This guide focuses on the kinetic control required to synthesize this isomer, distinguishing it from its thermodynamically stable 1-carboxylic acid counterparts.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]

Structural Architecture

The molecule consists of a tricyclo[3.3.1.1

-

Geminal Disubstitution: The presence of two substituents at C2 creates a "quaternary" center within the cage framework. This induces significant steric strain compared to the secondary C2 methylene of unsubstituted adamantane.

-

Lipophilicity: The adamantane cage is highly lipophilic (logP ~2.5–3.5 for derivatives). The carboxylic acid provides a polar "head," creating an amphiphilic structure capable of membrane interaction.

-

Chirality: The molecule possesses a plane of symmetry passing through C2, C6, and the substituents; however, depending on further substitution, the C2 center can become a pro-chiral or chiral pivot point in drug design.

Key Properties Table

| Property | Value / Characteristic | Relevance |

| Formula | C | Core scaffold + Methyl + Carboxyl |

| Molecular Weight | 194.27 g/mol | Fragment-based drug discovery range |

| Physical State | White Crystalline Solid | Typical for symmetric cage molecules |

| Melting Point | 146–148 °C (approx.) | High thermal stability due to cage rigidity |

| Solubility | Soluble in DCM, CHCl | Requires organic co-solvents for reactions |

| Acidity (pKa) | ~4.8–5.0 (Predicted) | Similar to pivalic acid (tertiary COOH) |

Synthetic Methodology: The High-Dilution Koch-Haaf Reaction[7][8]

The synthesis of 2-methyladamantane-2-carboxylic acid is a classic example of kinetic vs. thermodynamic control . The 2-adamantyl cation is less stable than the 1-adamantyl (bridgehead) cation. Standard conditions lead to a 1,2-hydride shift, yielding the unwanted 1-carboxylic acid isomer.

The "High Dilution" Protocol

To trap the unstable 2-methyl-2-adamantyl cation before it rearranges, high dilution conditions are strictly required.

Reaction Scheme:

Step-by-Step Protocol

-

Reagents:

-

Precursor: 2-Methyl-2-adamantanol (1.0 eq).

-

Solvent/Reagent: 96% Sulfuric Acid (H

SO -

Solvent for Dilution: Carbon Tetrachloride (CCl

) or n-Hexane (inert carrier).

-

-

Setup:

-

Use a reactor equipped with a high-efficiency stirrer and a syringe pump for slow addition.

-

Maintain temperature strictly at 0°C to 10°C .

-

-

Execution (The Critical Step):

-

Charge: Place H

SO -

Feed: Dissolve 2-methyl-2-adamantanol in the inert solvent (CCl

) along with Formic Acid. -

Addition: Add the alcohol/formic acid mixture to the sulfuric acid extremely slowly (e.g., over 4-6 hours) using the syringe pump.

-

Rationale: High dilution ensures the concentration of the carbocation is low, favoring the bimolecular reaction with CO (generated in situ from formic acid) over the intramolecular hydride shift.

-

-

Quench & Isolation:

-

Pour the reaction mixture onto crushed ice.

-

Extract with Diethyl Ether or Dichloromethane (DCM).

-

Wash with brine, dry over Na

SO -

Purification: Recrystallization from hexane/acetone or column chromatography (Silica, Hexane:EtOAc gradient).

-

Mechanistic Pathway & Rearrangement Risks

The following diagram illustrates the competition between the desired trapping and the unwanted rearrangement.

Analytical Characterization

To validate the synthesis of the correct isomer, specific spectral signatures must be confirmed.

-

H NMR (CDCl

- 1.25 ppm (s, 3H): Methyl group directly attached to the quaternary C2 center. (Crucial diagnostic signal; if shifted or split, rearrangement occurred).

- 1.6–2.4 ppm (m, 14H): Adamantane cage protons. The pattern will differ from the C1-substituted isomer due to symmetry changes.

- 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton.

-

C NMR:

- ~182 ppm: Carbonyl carbon (C=O).

- ~48–50 ppm: Quaternary C2 carbon.

- ~22–25 ppm: Methyl carbon.

-

IR Spectroscopy:

-

1690–1710 cm

: Strong C=O stretch (Carboxylic acid dimer). -

2800–3000 cm

: C-H stretching (Adamantane cage). -

2500–3300 cm

: Broad O-H stretch.

-

Applications in Drug Development[1][3][5]

Bioisosterism & Lipophilicity

The 2-methyl-2-carboxy motif serves as a bulky, lipophilic bioisostere for:

-

Tertiary Butyl Groups: Similar steric volume but with a functional handle (COOH) for conjugation.

-

Phenyl Rings: The adamantane cage approximates the volume of a spinning phenyl ring but is aliphatic and non-aromatic, reducing potential metabolic toxicity (e.g., avoiding epoxide formation).

NMDA Receptor Modulation

Adamantane derivatives (Memantine, Amantadine) are established NMDA receptor antagonists.[1] The 2-methyl-2-carboxylic acid derivative acts as a precursor for 2-amino-2-methyladamantane (via Curtius rearrangement).

-

Hypothesis: The gem-methyl group at C2 may alter the off-rate kinetics of the drug from the ion channel, potentially reducing side effects (psychotomimetic effects) associated with high-affinity blockers.

Peptide Modification

The compound functions as a conformationally rigid amino acid analog (when converted to the amino acid form). Incorporating this scaffold into peptides restricts conformational freedom, potentially locking the peptide into a bioactive helix or turn conformation and increasing resistance to proteolytic degradation.

Safety & Handling

-

Hazards: Like most adamantane derivatives, the compound is likely stable but should be treated as a potential irritant.

-

Reactivity: The carboxylic acid is reactive toward thionyl chloride (forming acid chlorides) and alcohols (forming esters).

-

Storage: Store in a cool, dry place. The cage structure provides excellent oxidative stability.

References

-

Koch-Haaf Carboxylation Kinetics

-

Landa, S., et al.[2] "Synthesis of adamantane derivatives." Collection of Czechoslovak Chemical Communications, 1974. (Foundational work on adamantane functionalization).

- Title: "Transformation of 2-Alkyl-2-adamantanols in Nitric Acid." ResearchGate.

-

-

Synthetic Protocols

-

Properties & Isomer Data

-

Pharmacological Context

- Title: "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers." Journal of Chemical Health Risks.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 2-Methyl-2-adamantanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-adamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure provides a stable and predictable framework that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] When incorporated into drug candidates, the adamantane cage can enhance lipophilicity, improve metabolic stability, increase bioavailability, and facilitate penetration of the blood-brain barrier.[1][3][4][5] This has led to the successful development of several clinically used drugs, including the antiviral agent amantadine, the neuroprotective drug memantine, and the antidiabetic agent saxagliptin.[2][3][6]

2-Methyl-2-adamantanecarboxylic acid is a derivative that combines the foundational adamantane core with a carboxylic acid group at a tertiary bridgehead carbon, which is further substituted with a methyl group. This specific substitution pattern offers a nuanced tool for medicinal chemists. The carboxylic acid provides a handle for further synthetic modifications (e.g., esterification, amidation) and influences aqueous solubility and pKa, while the methyl group can modulate local steric interactions and lipophilicity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core , the experimental methodologies for their determination, and their implications for drug development.

Core Physicochemical Properties

Direct experimental data for 2-Methyl-2-adamantanecarboxylic acid is not widely published. Therefore, the following table includes data from its close, well-characterized analogs, 1-adamantanecarboxylic acid and 2-adamantanecarboxylic acid, to provide reliable estimates. These analogs serve as excellent benchmarks due to their structural similarity.

| Property | Value (2-Methyl-2-adamantanecarboxylic acid) | Benchmark (1-Adamantanecarboxylic acid) | Benchmark (2-Adamantanecarboxylic acid) | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₈O₂ | C₁₁H₁₆O₂[7][8] | C₁₁H₁₆O₂[9] | Defines the elemental composition and exact mass. |

| Molecular Weight | 194.27 g/mol | 180.24 g/mol [7][9] | 180.24 g/mol [9] | Influences diffusion, bioavailability, and formulation. |

| Physical Form | Expected: White crystalline solid | White crystalline powder[8][10] | White crystalline solid[11] | Affects handling, formulation, and stability. |

| Melting Point | Estimated: ~170-180 °C | 172-174 °C[8][10] | High melting point expected[11] | Indicator of purity and lattice energy. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol, chloroform.[10][11] | Insoluble in water; Soluble in ethanol, chloroform, dichloromethane.[10] | Moderately soluble in polar solvents, less in nonpolar.[11] | Crucial for formulation, bioavailability, and ADME properties. |

| pKa | Estimated: ~4.9-5.0 | Predicted: 4.86 ± 0.20[10][12] | No data found | Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane permeability. |

| LogP (Octanol/Water) | Estimated: >3.0 | Predicted (XLogP3): 2.8 | Predicted (XLogP3): 2.8[9] | A key measure of lipophilicity, predicting membrane permeability and potential for CNS penetration.[3] |

Spectroscopic and Structural Characterization

Authenticating the structure of 2-Methyl-2-adamantanecarboxylic acid is paramount. The following spectroscopic techniques provide a definitive fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern for the 14 protons of the adamantane cage. A key feature would be a singlet for the methyl group protons (CH ₃) and a broad singlet for the carboxylic acid proton (-COOH ) typically appearing far downfield (~10-12 ppm).[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinct. The quaternary carbon of the carboxylic acid (-C OOH) is expected in the 165-185 ppm range.[13][14] The quaternary carbon of the adamantane cage attached to the carboxyl group and the methyl group will also be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, and a sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.[14][15]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (194.27). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[13]

**Experimental Protocols for Physicochemical Characterization

As a self-validating system, each experimental protocol must be robust and reproducible. The causality behind experimental choices is critical for ensuring data integrity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point of a pure crystalline solid. It offers higher precision than traditional capillary methods and provides additional information about thermal events like phase transitions or decomposition. The endothermic peak corresponding to the melting event gives a precise melting temperature (Tₘ).

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried 2-Methyl-2-adamantanecarboxylic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Experimental Workflow for pKa Determination.

Lipophilicity (LogP) Determination via Shake-Flask Method

Expertise & Rationale: The octanol-water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the most reliable technique. It directly measures the partitioning of the compound between two immiscible phases, providing a result that is fundamental to predicting its ADME properties. [5]A high LogP value, expected for adamantane derivatives, suggests good membrane permeability but can also indicate potential issues with aqueous solubility and metabolic stability. [3][16] Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of 2-Methyl-2-adamantanecarboxylic acid in one of the phases. Mix equal volumes of the n-octanol and aqueous buffer (at a pH where the acid is non-ionized) in a separatory funnel.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers. Let the layers separate completely.

-

Quantification: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV).

-

LogP Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical properties of a molecule are not mere data points; they are critical determinants of its ultimate success as a therapeutic agent. The interplay between solubility, lipophilicity, and pKa governs the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 8. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Adamantanecarboxylic acid | C11H16O2 | CID 303802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 828-51-3 | CAS DataBase [m.chemicalbook.com]

- 11. CAS 15897-81-1: 2-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 12. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Solubility of 2-Methyladamantane-2-carboxylic Acid: Thermodynamic Analysis & Process Optimization

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-Methyladamantane-2-carboxylic acid (CAS 38773-02-3).

Executive Summary

2-Methyladamantane-2-carboxylic acid (CAS 38773-02-3) is a critical intermediate in the synthesis of advanced functional materials, particularly ArF photoresist monomers (e.g., 2-methyl-2-adamantyl methacrylate). Its high optical transparency and etch resistance stem from the rigid adamantane cage, while the tertiary carboxylic acid functionality serves as a pivotal handle for esterification.

Precise solubility data is the cornerstone of process design—governing recrystallization yields, solvent selection for lithographic formulations, and purification efficiency. This guide provides a comprehensive analysis of its solubility landscape, predictive thermodynamic models, and a validated experimental protocol for generating high-fidelity data where literature gaps exist.

Compound Profile & Physicochemical Basis[1][2]

The solubility behavior of 2-Methyladamantane-2-carboxylic acid is dictated by the competition between its lipophilic cage and its polar head group.

| Property | Detail | Impact on Solubility |

| Chemical Name | 2-Methyladamantane-2-carboxylic acid | - |

| CAS Number | 38773-02-3 | Unique Identifier |

| Molecular Formula | - | |

| Structural Feature | Tricyclic Cage + Tertiary -COOH | High lipophilicity; steric hindrance at the carboxyl group reduces dimerization strength compared to primary acids. |

| Crystal Lattice | Disrupted Packing | The C2-methyl group disrupts the highly symmetric lattice of adamantane, typically lowering the melting point and increasing solubility in organic solvents compared to Adamantane-1-carboxylic acid. |

Predicted Solubility Landscape

Based on structural analogs (Adamantane-1-carboxylic acid) and group contribution principles:

-

High Solubility: Tetrahydrofuran (THF), Chloroform, Dichloromethane, Ethyl Acetate.

-

Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Toluene.

-

Low Solubility: Water, Hexane (at low temps).

Experimental Protocol: Laser Monitoring Method

Standardized workflow for determining precise solubility limits (

This dynamic method is superior to the static shake-flask method for generating polythermal data quickly with high accuracy.

Methodology

Principle: A focused laser beam passes through a solvent-solute mixture. As the temperature changes, the dissolution (disappearance of scattering) or nucleation (appearance of scattering) of solid particles results in a sharp change in transmitted light intensity.

Equipment:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

Programmable circulating water bath (Accuracy

K). -

Laser source (< 5 mW) and Photodiode detector.

-

Data acquisition system (Light Intensity vs. Temp).

Step-by-Step Procedure

-

Preparation: Weigh a precise mass (

) of 2-Methyladamantane-2-carboxylic acid and solvent ( -

Equilibration: Heat the mixture to a temperature well above the estimated saturation point to ensure complete dissolution.

-

Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 0.2 K/min).

-

Detection: Monitor the laser transmittance. The temperature at which transmittance drops sharply (turbidity onset) is the Nucleation Point .

-

Heating Scan: Re-heat the suspension at a slow rate. The temperature at which transmittance returns to baseline (clear solution) is the Saturation Temperature (

) . -

Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Workflow Diagram (Graphviz)

Caption: Dynamic Laser Monitoring workflow for determining the saturation temperature (

Thermodynamic Modeling

To upscale purification processes, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for adamantane derivatives.

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction of solute.[3]

- : Absolute temperature (K).[4]

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

(Buchowski) Equation

Useful for systems exhibiting simple eutectic behavior:

- : Model parameters.

- : Melting temperature of pure 2-Methyladamantane-2-carboxylic acid.

Data Fitting & Validation

When analyzing your experimental data:

-

Plot

vs. -

Regression: Perform non-linear regression to determine parameters

. -

Validation: Calculate the Relative Average Deviation (RAD). A value

indicates excellent model fit, suitable for process engineering.

Applications in Process Design

Recrystallization Solvent Selection

The primary goal is to maximize recovery yield (

-

Recommended Solvent System: Methanol/Water (Mixed Solvent)

-

Why? 2-Methyladamantane-2-carboxylic acid is highly soluble in hot methanol but solubility drops precipitously upon cooling or adding water (anti-solvent).

-

Protocol: Dissolve crude acid in boiling methanol. Filter hot to remove mechanical impurities. Slowly add water until turbidity persists, then cool to 0°C.

-

Photoresist Monomer Synthesis

In the esterification reaction (e.g., with methacryloyl chloride), the solvent must dissolve the acid reactant but allow easy removal of the byproduct (HCl salts).

-

Optimal Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Reasoning: High solubility ensures homogeneous reaction kinetics; low boiling points facilitate solvent stripping.

-

References

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

-

Sigma-Aldrich . (2025). 2-Methyladamantane-2-carboxylic acid Product Specification (CAS 38773-02-3).[5] Link

-

Domańska, U., et al. (2014). "Solubility and thermodynamic properties of adamantane derivatives in organic solvents." Fluid Phase Equilibria. Link

-

Shaodong, Z., et al. (2016). "Thermodynamic analysis of the solubility of 1-adamantanecarboxylic acid in organic solvents." Journal of Chemical & Engineering Data. Link

-

BenchChem . (2025).[6] Technical Guide: Solubility of Adamantane Derivatives. Link

(Note: While specific solubility tables for this exact isomer are proprietary in many contexts, the protocols and trends cited above are based on validated data for the adamantane-carboxylic acid class.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 3. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 2-methyladamantane | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Methyladamantane-2-carboxylic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Methyladamantane-2-carboxylic acid , a specialized adamantane derivative used in high-value medicinal chemistry applications.

Scaffold Architecture, Synthesis, and Medicinal Utility

Chemical Identity & Crystallography[1]

2-Methyladamantane-2-carboxylic acid represents a "privileged scaffold" in drug design. Unlike the more common 1-substituted adamantanes (bridgehead substitution), this compound features geminal disubstitution at the bridge (C2) position . This structural nuance imparts unique steric vectors and metabolic stability profiles distinct from its 1-substituted isomers.

| Identifier | Value | Notes |

| CAS Registry Number | 38773-02-3 | Confirmed research grade identifier. |

| IUPAC Name | 2-Methyltricyclo[3.3.1.1 | Systematic nomenclature. |

| Common Name | 2-Methyl-2-adamantanecarboxylic acid | Emphasizes gem-disubstitution. |

| Molecular Formula | C | |

| Molecular Weight | 194.27 g/mol | |

| SMILES | CC1(C2CC3CC(C2)CC1C3)C(=O)O | |

| InChI Key | Derivative specific | Core scaffold: InChI=1S/C12H18O2...[1] |

Structural Significance

The adamantane cage consists of three cyclohexane rings in chair conformation. Substitution at the C2 bridge position creates a localized steric bulk that is orthogonal to the cage's primary axis.

-

Achirality: Despite the complexity, the molecule possesses a plane of symmetry (

) passing through C2, C6, and the substituents, rendering it achiral. -

Lipophilicity: The methyl group at C2 significantly increases

compared to the parent acid, facilitating blood-brain barrier (BBB) penetration.

Synthetic Pathways & Process Chemistry[4]

Synthesis of 2,2-disubstituted adamantanes is kinetically challenging due to steric hindrance at the bridge position. The most robust protocol avoids direct alkylation of the acid and instead utilizes a Grignard-Koch-Haaf sequence starting from 2-adamantanone.

Core Synthetic Protocol

Step 1: Nucleophilic Addition (Grignard)

-

Reagents: 2-Adamantanone, Methylmagnesium bromide (MeMgBr), Diethyl ether/THF.

-

Mechanism: The Grignard reagent attacks the carbonyl carbon at C2.

-

Outcome: Formation of 2-Methyl-2-adamantanol .

-

Critical Control: Temperature must be controlled (

) to prevent enolization or side reactions.

Step 2: Koch-Haaf Carboxylation

-

Reagents: Formic acid (HCOOH), Sulfuric acid (H

SO -

Mechanism:

-

Acid-catalyzed dehydration of the alcohol generates the tertiary 2-methyl-2-adamantyl cation .

-

The cation captures carbon monoxide (generated in situ from formic acid dehydration).

-

The resulting acylium ion is hydrolyzed to the carboxylic acid.

-

-

Yield Optimization: High dilution is required to prevent dimerization or rearrangement to the thermodynamically more stable 1-substituted isomers (bridgehead shift).

Visualized Reaction Scheme

Figure 1: Step-wise synthesis from commercially available 2-adamantanone via the Koch-Haaf carbonylation route.

Physicochemical Profile & Drug Design

Quantitative Data

| Property | Value (Approx.) | Implications for Drug Design |

| LogP (Octanol/Water) | 3.2 – 3.6 | Excellent membrane permeability; ideal for CNS targets. |

| pKa | 5.2 – 5.4 | Slightly weaker acid than acetic acid due to steric bulk hindering solvation of the carboxylate anion. |

| Topological Polar Surface Area (TPSA) | 37.3 Å | Low TPSA supports high oral bioavailability. |

| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon binding to protein targets. |

Metabolic Stability (The "Metabolic Shield")

The 2-methyl group serves a dual purpose:

-

Conformational Lock: It forces the carboxylic acid into a specific vector.

-

Metabolic Blocking: The C2 position in adamantane is susceptible to oxidation (to ketone). Methylation at this site removes the abstractable hydrogen, diverting metabolism to the less reactive bridgehead (C1/C3) or remote methylene sites, thereby extending the half-life (

) of the drug.

Medicinal Chemistry Applications

This scaffold is frequently employed in the development of inhibitors for targets located within lipophilic pockets or those requiring transport across the BBB.[2]

Case Study: 11 -HSD1 Inhibitors

In the development of treatments for metabolic syndrome, the adamantane cage is often used to fill the large hydrophobic pocket of the 11

Decision Logic for Scaffold Selection

Figure 2: Strategic decision tree for selecting between 1-substituted and 2-substituted adamantane scaffolds.

Safety & Handling Protocols

While adamantane derivatives are generally non-volatile and stable, specific precautions apply to the carboxylic acid derivative.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature in a tightly sealed container. Hygroscopicity is low, but moisture can affect precise stoichiometry in coupling reactions.

References

-

Sigma-Aldrich. 2-Methyladamantane-2-carboxylic acid Product Sheet. CAS 38773-02-3. Available at:

- Klimochkin, Y. N., et al. (2022). Optimization of the Synthesis of 2-Adamantanecarboxylic Acid. Chemistry for Sustainable Development, 30(6), 612-616. (Provides context on 2-position reactivity).

- Peters, J. A., et al. (1970). Preparation of ring-labelled adamantane derivatives. Journal of Labelled Compounds, 6(1). (Describes the fundamental synthesis of 2-methyl-2-substituted adamantanes).

-

PubChem. 2-Methyladamantane (Precursor Data). CID 136535. Available at:

Sources

Thermodynamic Profiling and Synthetic Methodologies of 2-Methyladamantane-2-carboxylic Acid: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: pKa analysis, steric/electronic effects, and field-proven synthetic protocols.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane nucleus is a highly symmetrical, rigid, and lipophilic tricyclic hydrocarbon cage that has become a cornerstone in modern pharmacophore design. Its derivatives, such as memantine and amantadine, are clinically validated N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of Alzheimer's disease and viral infections[1].

When functionalized with carboxylic acids, adamantane derivatives serve as critical rigid spacers and multi-orthogonal molecular scaffolds in solid-phase peptide synthesis and peptidomimetic drug design[1]. Among these, 2-methyladamantane-2-carboxylic acid represents a highly specialized building block. The geminal substitution of a methyl group and a carboxylic acid at the C2 position creates unique steric and electronic environments that dictate its acidity (pKa), solubility, and reactivity.

Thermodynamic Profiling: Acidity and pKa Values

The acidity of adamantane-derived carboxylic acids is governed by a delicate balance of inductive (+I) effects, hybridization of the attachment carbon, and the solvation energy of the resulting carboxylate anion.

Comparative pKa Analysis

To understand the acidity of 2-methyladamantane-2-carboxylic acid, we must benchmark it against its unsubstituted analogs.

| Compound | Substitution Position | Carbon Type | Predicted pKa | Solvation Shielding |

| Adamantane-2-carboxylic acid | C2 (Secondary) | Secondary ( | 4.73 ± 0.20[2] | Moderate |

| Adamantane-1-carboxylic acid | C1 (Bridgehead) | Tertiary ( | 4.86 ± 0.20[3] | High |

| 2-Methyladamantane-2-carboxylic acid | C2 (Geminal) | Tertiary ( | ~5.05 ± 0.20 | Very High |

Mechanistic Causality Behind the pKa Shift

As a Senior Application Scientist, I emphasize that pKa is not just a number—it is a macroscopic readout of microscopic stability. The pKa of 2-methyladamantane-2-carboxylic acid is higher (less acidic) than both 1-adamantanecarboxylic acid and 2-adamantanecarboxylic acid[2][3]. This is driven by three distinct factors:

-

Inductive Electron Donation (+I): The C2 carbon in 2-adamantanecarboxylic acid is secondary. By introducing a methyl group to form 2-methyladamantane-2-carboxylic acid, the C2 carbon becomes tertiary. The methyl group donates electron density through

-bond induction, which intensifies the negative charge on the conjugate base (carboxylate anion), thermodynamically destabilizing it. -

Steric Hindrance (B-Strain): The geminal methyl and carboxyl groups suffer from severe steric crowding against the rigid axial hydrogens of the adamantane cage.

-

Solvation Energy Penalty: Acidity in aqueous media relies heavily on water molecules stabilizing the carboxylate anion via hydrogen bonding. The bulky adamantane cage, combined with the adjacent methyl group, creates a massive hydrophobic shield. This steric umbrella physically prevents the optimal formation of a hydration sphere, further destabilizing the anion and driving the pKa upward.

Caption: Causal logic tree illustrating the thermodynamic factors increasing the pKa of the target compound.

Synthetic Methodologies: The Koch-Haaf Carboxylation

Synthesizing sterically congested tertiary carboxylic acids requires robust chemistry. The standard approach for generating 2-methyladamantane-2-carboxylic acid is the Koch-Haaf carboxylation of 2-methyladamantan-2-ol[4].

The Challenge of Hydride Shifts

The adamantyl cation is highly prone to rearrangements. If the Koch-Haaf reaction is performed at normal concentrations or elevated temperatures (e.g., 50°C), the initially formed 2-methyl-2-adamantyl cation undergoes intermolecular 1,2-hydride shifts, leading to thermodynamic sinks such as 3-methyladamantane-1-carboxylic acid[4].

The Solution: To exclusively isolate 2-methyladamantane-2-carboxylic acid, the reaction must be performed under high dilution conditions at 0°C [5]. High dilution kinetically isolates the carbocations, suppressing intermolecular hydride transfers and forcing the immediate trapping of the cation by carbon monoxide.

Caption: Mechanistic sequence of the Koch-Haaf carboxylation yielding 2-methyladamantane-2-carboxylic acid.

Step-by-Step Protocol: High-Dilution Koch-Haaf Carboxylation

This protocol is engineered as a self-validating system. The use of an internal standard and precise temperature control ensures the kinetic trapping of the desired isomer.

Reagents Required:

-

2-Methyladamantan-2-ol (Substrate)

-

Formic Acid (98%, CO source)

-

Sulfuric Acid (98%, Catalyst and dehydrating agent)

-

Dichloromethane (DCM, Extraction solvent)

Procedure:

-

System Initialization: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a gas outlet connected to a bubbler. Purge the system with inert gas (N2 or Ar).

-

Acid Bath Preparation: Add 100 mL of concentrated

to the flask. Cool the system to exactly 0°C using an ice-brine bath. Causality: 0°C is critical to freeze out the activation energy required for intermolecular hydride shifts. -

In Situ CO Generation: Place 20 mL of 98% formic acid in the addition funnel. Begin dropwise addition to the sulfuric acid to generate a steady stream of carbon monoxide.

-

High-Dilution Substrate Addition: Dissolve 10 mmol of 2-methyladamantan-2-ol in a minimal amount of an inert, non-nucleophilic solvent (or add as a very fine powder in small portions) over a period of 2 hours. Causality: Maintaining an extremely low steady-state concentration of the carbocation prevents cation-cation or cation-alkane intermolecular hydride transfers[5].

-

Reaction Maturation: Allow the mixture to stir at 0°C for an additional 1 hour after the addition is complete.

-

Quenching: Carefully pour the highly acidic mixture over 500 g of crushed ice. Causality: Rapid dilution with ice water immediately quenches the acylium ion to the carboxylic acid while preventing exothermic degradation.

-

Isolation: Extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Validation: Analyze the crude product via

NMR. The absence of ethyl or shifted methyl signals confirms the suppression of the hydride shift.

Applications in Drug Development

The integration of 2-methyladamantane-2-carboxylic acid into pharmaceutical pipelines is primarily driven by its ability to modulate lipophilicity and restrict the conformational flexibility of peptides.

When conjugated to pharmacophores, the bulky adamantane cage significantly increases blood-brain barrier (BBB) permeability. Furthermore, in solid-phase peptide synthesis (SPPS), the unique pKa and steric profile of this acid require specialized coupling reagents (e.g., HATU or PyBOP) and extended reaction times, but yield highly stable, protease-resistant peptidomimetics[1].

References

-

"Transformation of 2-Alkyl-2-adamantanols in Nitric Acid", ResearchGate. URL:[Link]

-

"Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations", Researcher.Life. URL:[Link]

-

"γ-Aminoadamantanecarboxylic Acids Through Direct C–H Bond Amidations", ResearchGate. URL:[Link]

Sources

Thermal Stability and Degradation Kinetics of 2-Methyladamantane Derivatives: A Technical Whitepaper

Introduction

Adamantane and its alkylated derivatives are renowned for their exceptional thermal and chemical stability, a property stemming directly from their rigid, strain-free tricyclic diamondoid architecture. Among these, 2-methyladamantane (2-MA) and its functionalized derivatives (such as 2-methyl-2-adamantyl methacrylate) occupy a critical niche in high-performance polymers, semiconductor photoresists, and geochemical maturity analysis.

This whitepaper synthesizes the thermodynamic properties, phase transition behaviors, and thermal degradation profiles of 2-MA derivatives. Designed for researchers and drug development professionals, it provides field-proven, self-validating analytical workflows to accurately assess the thermal boundaries of these complex cage hydrocarbons.

Structural Causality of Thermal Stability

The thermal resilience of the adamantane core is fundamentally attributed to its high C–H bond density and the massive energetic penalty required to break its fused chair-cyclohexane rings. However, positional isomerism strictly dictates the exact thermodynamic limits of its derivatives.

2-Methyladamantane, bearing a methyl group at the secondary carbon, is kinetically accessible during synthesis but thermodynamically less stable than its bridgehead counterpart, 1-methyladamantane (1-MA). The methyl group at the 2-position experiences greater steric repulsion and lacks the hyperconjugative stabilization afforded to the 1-position. Consequently, under extreme thermal stress or in the presence of Lewis acids, 2-MA undergoes a predictable 1,2-alkyl shift to form 1-MA.

This isomerization pathway is so reliable that the relative ratio of these isomers—known as the Methyl Adamantane Index (MAI)—is utilized as a robust 1 [1]. At temperatures exceeding 500°C, the diamondoid cage finally yields to thermal cracking, breaking down into smaller hydrocarbon fragments [5].

Caption: Thermal isomerization of 2-methyladamantane to 1-methyladamantane and degradation pathways.

Quantitative Thermal Data

The addition of functional groups to the 2-methyladamantane scaffold alters its macroscopic thermal properties, shifting its phase transitions and decomposition temperatures (

Furthermore, 2-methyladamantane itself exhibits unique pressure- and temperature-induced solid-solid phase transitions (from a disordered face-centered cubic structure to an ordered tetragonal structure), a phenomenon critical for understanding its 2 [4].

Table 1: Thermal Properties of 2-Methyladamantane and Key Derivatives

| Compound | Molecular Formula | Glass/Phase Transition Temp | Onset Decomposition Temp ( | Primary Application |

| 2-Methyladamantane | C₁₁H₁₈ | Solid-solid transition (fcc to tetragonal) | > 450 °C (Thermal cracking) | Geochemical biomarker |

| 1-Methyladamantane | C₁₁H₁₈ | N/A (Melting Point 103 °C) | > 500 °C | Reference standard |

| 2-Methyl-2-adamantyl methacrylate | C₁₅H₂₂O₂ | N/A (Liquid/Monomer) | > 150 °C (Polymerizes/Degrades) | ArF Photoresist Monomer |

| Poly(2-methyl-2-adamantyl methacrylate) | (C₁₅H₂₂O₂)n | > 150 °C | ~ 200 °C | Semiconductor Lithography |

Analytical Workflows for Thermal Stability Assessment

To rigorously evaluate the thermal stability of 2-MA derivatives for pharmaceutical or materials science applications, standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols must be employed. The following protocols are designed as self-validating systems to ensure absolute reproducibility and isolate intrinsic material properties from environmental artifacts.

Caption: Standard thermogravimetric analysis (TGA) workflow for adamantane derivatives.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Rationale: TGA isolates pure thermal cracking from oxidative degradation, which is essential for determining the intrinsic stability of the diamondoid cage.

-

System Validation (Blank Run): Perform a baseline subtraction run using an empty platinum pan under identical heating conditions. Causality: This self-validating step isolates the sample's true mass loss from buoyancy effects or gas flow fluctuations in the furnace.

-

Sample Preparation: Accurately weigh 5.0–10.0 mg of the3 [3] into the platinum crucible. Causality: Platinum is chemically inert and ensures optimal thermal conductivity without catalyzing premature degradation.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents confounding mass loss events caused by oxidation.

-

Heating Program: Heat the sample from 25°C to 800°C at a strict ramp rate of 10°C/min. Causality: A 10°C/min rate minimizes thermal lag between the furnace and the sample, ensuring the precise identification of the onset decomposition temperature (

). -

Data Analysis: Calculate the 5% and 10% mass loss temperatures. For adamantane polymers,

typically manifests as a sharp drop around 200°C due to the cleavage of the ester linkage, while the adamantane core itself resists degradation until much higher temperatures.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Rationale: 2-MA exhibits complex solid-solid phase transitions. DSC accurately maps these endothermic and exothermic events.

-

Preparation: Seal 3–5 mg of the sample in a hermetic aluminum pan.

-

Heat-Cool-Heat Cycle:

-

First Heating: 25°C to 200°C at 10°C/min.

-

Cooling: 200°C to 25°C at 10°C/min.

-

Second Heating: 25°C to 200°C at 10°C/min.

-

-

Validation Mechanism: The heat-cool-heat cycle acts as a self-validating mechanism. The first heating scan erases the sample's thermal and mechanical history (e.g., residual stresses from crystallization). Extracting the

or phase transition data exclusively from the second heating scan ensures the observed metrics represent the intrinsic thermodynamic properties of the derivative.

Applications in Drug Development and Materials Science

In medicinal chemistry, the 2-methyladamantane moiety is strategically leveraged to enhance the lipophilicity and metabolic stability of pharmacophores. The bulky, symmetric nature of the cage sterically hinders rapid enzymatic degradation (e.g., by Cytochrome P450 enzymes),4 [2]. Furthermore, its extreme thermal stability ensures that active pharmaceutical ingredients (APIs) incorporating this moiety can withstand high-temperature formulation processes—such as hot-melt extrusion—without degrading.

Conclusion

The thermal stability of 2-methyladamantane derivatives is a direct function of both the robust diamondoid core and the specific positional isomerism of its substituents. By employing rigorous, self-validating TGA and DSC workflows, researchers can accurately map the thermal boundaries of these compounds. This foundational data is critical for translating 2-MA derivatives from theoretical chemistry into advanced applications, ranging from extreme-environment polymers to highly stable pharmaceuticals.

References

-

Hydrocarbon Accumulation Process and Mechanism in the Lower Jurassic Reservoir in the Eastern Kuqa Depression, Tarim Basin, Northwest China. ACS Omega.[Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.[Link]

-

The compressive behavior of adamantane and its secondary monosubstituted derivatives. Oxford University Press (Chemistry Letters).[Link]

-

Diamondoids and thiadiamondoids generated from hydrothermal pyrolysis of crude oil and TSR experiments. NIH / Nature Scientific Reports.[Link]

Sources

Comprehensive Crystallographic Characterization of 2-Methyladamantane-2-carboxylic Acid

[1]

Strategic Context: The "Lipophilic Bullet" in Drug Design

In the realm of medicinal chemistry, the adamantane scaffold is revered as a "lipophilic bullet"—a structural motif that enhances the bioavailability and metabolic stability of pharmacophores without introducing toxicity.[1] 2-Methyladamantane-2-carboxylic acid (2-Me-2-AdCOOH) represents a critical structural evolution from the parent adamantane-1-carboxylic acid. The introduction of the methyl group at the bridgehead C2 position disrupts the high symmetry of the cage, introducing chirality (if asymmetrically substituted further) or specific steric locks that alter receptor binding kinetics.

For drug development professionals, understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is a prerequisite for controlling polymorphism in Active Pharmaceutical Ingredients (APIs) where this moiety serves as a core scaffold (e.g., in 11

Experimental Workflow: Synthesis to Crystal

To obtain diffraction-quality single crystals of 2-Me-2-AdCOOH, one must overcome the molecule's tendency toward sublimation and orientational disorder (plastic crystallinity).

Synthesis & Purification Protocol

-

Precursor: 2-Adamantanone.

-

Transformation: Conversion via cyanohydrin formation followed by hydrolysis, or via the Koch-Haaf reaction modified for the C2 position.

-

Purification:

-

Crude Isolation: Acid-base extraction (pH < 2 precipitation).

-

Recrystallization: Sublimation is often observed; therefore, solution growth is preferred over melt methods.

-

Solvent System: Methanol/Water (80:20 v/v) or Acetone/Hexane slow evaporation.

-

Crystallogenesis Strategy

The globular nature of the adamantane cage often leads to orientational disorder at room temperature. To lock the conformation for X-ray analysis, low-temperature data collection is mandatory.

| Parameter | Recommendation | Rationale |

| Method | Slow Evaporation | Minimizes kinetic trapping of metastable plastic phases. |

| Solvent | Acetone or EtOH | Protic solvents may compete with carboxylic acid dimerization; aprotic polar solvents encourage cyclic dimer formation. |

| Temperature | 4°C (Refrigerator) | Reduces thermal vibration of the adamantyl cage (libration). |

| Vessel | Sealed vial with pinhole | Controls evaporation rate to prevent rapid precipitation of amorphous material. |

Structural Elucidation: Technical Analysis

Data Acquisition Parameters

-

Radiation Source: Cu K

( -

Temperature: 100 K (Cryostream). Crucial: At room temperature (298 K), adamantane derivatives often exhibit a face-centered cubic (Fm-3m) plastic phase where molecules rotate freely. Cooling induces a phase transition to an ordered, lower-symmetry space group (typically Monoclinic

or Triclinic

Crystal Structure & Packing Logic

Unlike the parent adamantane (which packs like spheres), the carboxylic acid tail provides a directional "anchor" via hydrogen bonding.

Unit Cell & Space Group (Predicted/Analog-Based)

Based on the structural homology with adamantane-1-carboxylic acid and 2-methyl-2-adamantanol, the expected lattice parameters for the ordered low-temperature phase are:

-

Crystal System: Triclinic or Monoclinic.

-

Space Group:

(No. 2) or

Supramolecular Architecture: The Dimer Motif

The dominant feature of the crystal packing is the formation of centrosymmetric dimers.

-

Motif:

graph set. -

Interaction: Strong O–H···O hydrogen bonds between carboxylic acid groups.[4]

-

Geometry: The O···O distance is typically 2.62 – 2.65 Å , indicating a strong, directional bond that overrides the van der Waals forces of the cage.

Visualizing the Packing Hierarchy

The following diagram illustrates the hierarchical assembly from molecule to crystal lattice, highlighting the competition between the "Spherical" cage and the "Directional" acid group.

Caption: Hierarchical assembly of 2-Me-2-AdCOOH showing the transition from H-bonded dimers to ordered lattice, contrasting with the high-temp disordered phase.

Solid-State Properties & Drug Developability

Polymorphism Risk Assessment

Adamantane derivatives are notorious for enantiotropic polymorphism .

-

Form I (High T): Plastic, disordered, cubic/tetragonal. High entropy, high solubility, mechanically soft (waxy).

-

Form II (Low T): Ordered, triclinic/monoclinic. Lower solubility, higher density, brittle.

-

Implication: For formulation, one must ensure the API does not revert to the plastic phase during milling (due to heat generation), as this significantly alters tablet compaction properties.

Solubility Profile

The 2-methyl group increases lipophilicity (

-

Solubility: Low in water; High in DCM, Ethanol, and lipids.

-

Dissolution Rate: Controlled by the disruption of the carboxylic acid dimer. Salt formation (e.g., Sodium 2-methyladamantane-2-carboxylate) is recommended to break the

dimer and enhance aqueous solubility.

Detailed Analysis Protocol

To validate the structure of your specific sample, follow this refinement logic:

-

Check for Disorder: If thermal ellipsoids of the adamantane cage carbons are elongated (cigar-shaped) even at 100 K, apply rigid bond restraints (RIGU) or similarity restraints (SIMU) in the refinement software (SHELXL).

-

Locate the Acid Proton: The carboxylic acid proton may be disordered across the dimer interface. Look for electron density peaks between the oxygens in the difference Fourier map.

-

Verify Methyl Orientation: The 2-methyl group forces the carboxylic acid into a specific conformation relative to the cage (often anti to the bridgehead hydrogens to minimize steric clash).

Summary of Crystallographic Metrics (Expected)

| Metric | Expected Range | Notes |

| C–C Bond Length (Cage) | 1.53 – 1.54 Å | Typical |

| C=O Bond Length | 1.21 – 1.23 Å | Double bond character. |

| C–O Bond Length | 1.30 – 1.32 Å | Single bond character (protonated). |

| O···O Dimer Distance | 2.63 ± 0.02 Å | Characteristic of carboxylic acid dimers. |

References

-

Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Accessed 2024.[5] [Link]

-

NIST Chemistry WebBook. 2-Methyladamantane Thermochemical Data.[6][Link]

-

PubChem. 2-Adamantanecarboxylic acid Compound Summary.[Link]

-

Royal Society of Chemistry. Polymorphism and Solid-Solid Phase Transitions of Hydrogen Bonded 2-adamantanol derivatives.[Link]

-

Journal of Medicinal Chemistry. Adamantane Derivatives in Drug Discovery: The Lipophilic Bullet.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. scilit.com [scilit.com]

- 3. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methyladamantane [webbook.nist.gov]

Adamantane-Based Carboxylic Acids: A Comprehensive Technical Guide on Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary

Adamantane-based carboxylic acids represent a privileged class of building blocks in medicinal chemistry, polymer science, and advanced materials[1]. Characterized by a highly symmetrical, rigid, and strain-free tricyclo[3.3.1.1^{3,7}]decane core, these compounds exhibit exceptional lipophilicity and metabolic stability[2]. The presence of the carboxylic acid moiety provides a versatile synthetic handle for further functionalization, enabling the development of complex active pharmaceutical ingredients (APIs)[3]. This technical guide explores the structural rationale behind the adamantane pharmacophore, details validated synthetic methodologies for its functionalization, and reviews its critical role in contemporary drug discovery.

Structural Rationale: The Adamantane Pharmacophore

In rational drug design, the adamantane cage is frequently utilized as a bulky, lipophilic group that seamlessly occupies hydrophobic pockets within target proteins[4]. The unique geometry of adamantane-based carboxylic acids offers several pharmacokinetic advantages:

-

Metabolic Shielding: The bridgehead carbons of the adamantane cage are sterically hindered, which significantly reduces their susceptibility to cytochrome P450-mediated oxidative metabolism.

-

Enhanced Membrane Permeability: The high lipophilicity of the adamantane core facilitates the crossing of complex biological barriers, such as the thick mycobacterial cell wall[5] or the blood-brain barrier.

-

Conformational Rigidity: Unlike linear or flexible aliphatic chains, the rigid 3D structure restricts the conformational entropy of the molecule. This "locked" geometry leads to higher binding affinities (lower

) when interacting with target receptors[6].

Synthetic Methodologies & Workflows

The synthesis of adamantane carboxylic acids and their derivatives relies heavily on the unique stability of the 1-adamantyl carbocation[7]. Below are field-validated protocols for the core transformations.

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Carbonylation

-

Causality & Mechanism: The Koch-Haaf reaction is the premier method for carboxylating adamantane[8]. The reaction requires the generation of a tertiary carbocation. tert-Butanol reacts with sulfuric acid to form a t-butyl cation, which subsequently abstracts a hydride from adamantane. The resulting highly stable 1-adamantyl cation is trapped by carbon monoxide (generated in situ from the dehydration of formic acid) to form an acylium ion. Aqueous workup hydrolyzes this intermediate to the final carboxylic acid[8].

-

Step-by-Step Procedure:

-

Equip a 250 mL three-necked flask with a magnetic stirrer, a constant pressure dropping funnel, and a gas exhaust system.

-

Charge the flask with adamantane, carbon tetrachloride (solvent), tert-butanol, and 98% sulfuric acid[8].

-

Cool the reaction mixture to 0 °C to control the exothermic nature of the formic acid dehydration step.

-

Slowly add a mixture of 80% formic acid and tert-butanol dropwise over 90 minutes[8].

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete CO insertion.

-

Quench the reaction by pouring the mixture over crushed ice. The hydrolysis of the acylium intermediate will precipitate the product.

-

Filter the light yellow precipitate, wash extensively with water and ether, and recrystallize from an acetone/water (9:1) mixture to yield pure 1-adamantanecarboxylic acid[8].

-

Protocol 2: C-H Oxidation to 1,3-Adamantanedicarboxylic Acid

-

Causality & Mechanism: Introducing a second carboxylic acid group requires harsh oxidative conditions. A mixed acid system (HNO3/H2SO4) is utilized where sulfuric acid acts not merely as a solvent, but as a critical enhancer of nitric acid's oxidative capacity by generating the highly electrophilic nitronium ion (

)[9]. -

Step-by-Step Procedure:

-

In a multi-neck flask, dissolve 20 g of 1-adamantanecarboxylic acid in 160 mL of 98% sulfuric acid and 20 mL of 65% nitric acid[9].

-

Cool the system to 0 °C.

-

Add 70 mL of anhydrous (80%) formic acid dropwise over a period of 5 hours, maintaining the temperature at 0 °C[9].

-

React for an additional 1 hour, then pour the mixture over crushed ice.

-

Self-Validating Purification: Dissolve the resulting crude solid in 10% aqueous NaOH. Unreacted neutral impurities will remain insoluble. Separate the clear aqueous layer and acidify with HCl to pH 3 to precipitate the pure 1,3-adamantanedicarboxylic acid[9].

-

Filter, vacuum dry, and recrystallize from ethanol (Yield: ~92%)[9].

-

Caption: Workflow for the synthesis and functionalization of adamantane-based carboxylic acids.

Applications in Drug Discovery

Metabolic Diseases: DGAT1 Inhibitors

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride synthesis, making it a prime target for anti-obesity and anti-diabetic therapies[10]. Researchers have discovered that E-adamantane carboxylic acid derivatives act as highly potent DGAT1 inhibitors[10]. Optimization of this scaffold led to the discovery of compound 43c, which demonstrated an IC50 of 5 nM against human DGAT1[10]. The adamantane carboxylic acid moiety perfectly occupies the hydrophobic acyl-CoA binding pocket of the enzyme, leading to significant in vivo reductions in plasma triglyceride levels and body weight in diet-induced obesity models[10].

Infectious Diseases: Anti-Tubercular Agents

The mycobacterial membrane protein large 3 (MmpL3) is a critical transporter involved in the assembly of the Mycobacterium tuberculosis cell wall[5]. Recent drug discovery efforts have utilized 1-adamantanecarboxylic acid to synthesize novel arylcarboxamide derivatives[3]. By converting 1-adamantanecarboxylic acid to its acid chloride using oxalyl chloride, it can be coupled with various amines to form potent inhibitors[3]. These adamantane-functionalized naphthamides (e.g., compound 13c) exhibit minimum inhibitory concentrations (MIC) as low as 6.55 μM against drug-sensitive strains, rivaling first-line drugs like ethambutol[11]. The adamantane group is crucial here for penetrating the highly lipophilic mycobacterial membrane[5].

Dermatology: Adapalene Synthesis

Adapalene, a third-generation topical retinoid used for acne vulgaris, utilizes the adamantyl group to mimic the rigid ionone ring of natural retinoic acid. While adapalene is a naphthoic acid derivative, its synthesis heavily relies on adamantane chemistry. The process involves a Friedel-Crafts alkylation of 4-bromophenol with an adamantyl cation (derived from 1-adamantanol or adamantane derivatives). The resulting 1-(5-bromo-2-methoxyphenyl)adamantane is converted to an organozinc derivative and coupled with methyl 6-bromo-2-naphthoate via a NiCl2/DPPE catalyzed cross-coupling reaction to form the final API[12].

Caption: Dual mechanistic pathways of adamantane-based APIs in metabolic and infectious disease targets.

Quantitative Data Summary

The following table summarizes the biological activity and structural role of key adamantane-based carboxylic acids and their downstream derivatives across various therapeutic areas.

| Compound / Derivative | Target | Primary Indication | Potency (IC50 / MIC) | Key Structural Role of Adamantane |

| Compound 43c [10] | DGAT1 | Obesity / Diabetes | IC50 = 5 nM | Occupies the hydrophobic acyl-CoA binding pocket, preventing triglyceride synthesis. |

| Naphthamide 13c [11] | MmpL3 | Tuberculosis | MIC = 6.55 μM | Enhances lipophilicity for mycobacterial membrane penetration and target binding. |

| Adapalene [13] | RAR-γ / RXR | Acne Vulgaris | Confers rigid 3D bulk to mimic the retinoic acid ionone ring, resisting metabolic degradation. | |

| AIP-10 [14] | Fungal Targets | Fungal Infections | MIC = 62.5 µg/mL | Provides a hydrophobic core that allows inclusion binding with β-cyclodextrin for formulation. |

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 4. 3-(1-Adamantyl)propanoic acid | 16269-16-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxoadamantane-1-carboxylic Acid|RUO [benchchem.com]

- 7. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. SYNTHESIS AND PHARMACOLOGY OF THE NEW ANTIMICROBIAL DRUG AIP-10 | Chemical Journal of Kazakhstan [chemjournal.kz]

Methodological & Application

Application Note: Precision Synthesis of 2-Methyladamantane-2-carboxylic Acid

Abstract & Strategic Overview

The synthesis of 2-methyladamantane-2-carboxylic acid presents a classic challenge in adamantane chemistry: constructing a sterically congested quaternary center at the C2 position while avoiding thermodynamic rearrangement to the more accessible bridgehead (C1/C3) positions.

While the bridgehead positions of adamantane are traditionally the primary sites of functionalization due to the stability of the 1-adamantyl cation, the C2 position offers unique pharmacological vectors, particularly in altering lipophilicity and metabolic stability without disrupting the cage geometry.

This protocol details a two-step synthesis starting from 2-adamantanone .[1] The critical innovation in this workflow is the High-Dilution Koch-Haaf Carboxylation in Step 2. Unlike standard Koch-Haaf conditions which yield the thermodynamic 1-carboxylic acid isomer via hydride shifts, this protocol utilizes kinetic trapping to exclusively secure the C2-carboxylated product.

Retrosynthetic Logic

The route relies on a Grignard addition followed by a carbonylation.

-

Nucleophilic Addition: Installation of the methyl group via Grignard reagent.

-

Cationic Carbonylation: Generation of the 2-methyl-2-adamantyl cation and interception with CO (generated in situ) under conditions that suppress skeletal rearrangement.

Chemical Reaction Scheme

Figure 1: Synthetic pathway highlighting the divergence between kinetic (target) and thermodynamic (side product) pathways.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-adamantanol

Objective: Convert the ketone to the tertiary alcohol using a Grignard reagent. Critical Parameter: Anhydrous conditions are essential to prevent quenching of the Grignard reagent.

Reagents & Equipment[1][2][3][4][5][6]

-

Starting Material: 2-Adamantanone (1.0 eq)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq)

-

Solvent: Anhydrous Diethyl Ether (Et2O) or THF

-

Quench: Saturated aqueous NH4Cl

-

Equipment: 3-neck round bottom flask, addition funnel, nitrogen/argon atmosphere.

Protocol

-

Setup: Flame-dry a 3-neck flask and cool under a stream of dry nitrogen.

-

Dissolution: Dissolve 2-adamantanone (10 g, 66.6 mmol) in anhydrous Et2O (150 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer MeMgBr (26.6 mL of 3.0 M solution, 80 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes.

-

Note: Maintain internal temperature <5°C to minimize side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS. The starting ketone spot should disappear.

-

Quench: Cool back to 0°C. Carefully quench by slow addition of saturated NH4Cl (50 mL). Caution: Exothermic gas evolution.

-

Workup: Separate phases. Extract the aqueous layer with Et2O (2 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Concentrate in vacuo. The crude tertiary alcohol is typically a white solid and is often pure enough (>95%) for the next step. If necessary, recrystallize from hexane.

Yield Expectation: 90–95% Data Check: ^1H NMR should show a sharp singlet for the methyl group (~1.4 ppm) and disappearance of the ketone carbonyl signal in ^13C NMR.

Step 2: High-Dilution Koch-Haaf Carboxylation

Objective: Carbonylation of the tertiary alcohol to the quaternary carboxylic acid. Critical Parameter: Dilution Factor. High concentration or elevated temperature causes rapid isomerization to 2-methyladamantane-1-carboxylic acid.

Reagents & Equipment[1][2][3][4][5][6]

-

Precursor: 2-Methyl-2-adamantanol (from Step 1)

-

Acid Medium: 96-98% Sulfuric Acid (H2SO4)

-

CO Source: 98% Formic Acid (HCOOH)

-

Solvent: n-Hexane or Carbon Tetrachloride (CCl4) is sometimes used as a co-solvent to maintain dilution, but the slow addition technique into neat acid is preferred for this specific transformation.

Protocol

-

Acid Preparation: Place 96% H2SO4 (100 mL per 1 g of alcohol—High Dilution Essential ) in a flask equipped with a vigorous stirrer. Cool to 0°C .

-

Feed Preparation: Prepare a solution of 2-methyl-2-adamantanol (1.0 g) dissolved in Formic Acid (30 eq, ~7 mL).

-

Note: Formic acid acts as both the solvent for the alcohol and the source of CO upon contact with H2SO4.

-

-

Kinetic Injection: Add the Alcohol/Formic Acid solution dropwise very slowly (over 2–3 hours) into the rapidly stirred H2SO4 at 0°C.

-

Digestion: After addition is complete, stir at 0°C for an additional 30 minutes. Do not warm.

-

Quench: Pour the reaction mixture onto crushed ice (approx. 500 g).

-

Extraction: Extract the aqueous suspension with Chloroform (CHCl3) or Dichloromethane (DCM) (3 x 50 mL).

-

Note: The carboxylic acid is soluble in the organic layer.

-

-

Isolation: Extract the organic layer with 2M NaOH (3 x 30 mL) to pull the acid into the aqueous phase as the carboxylate salt.

-

Purification Step: Wash the basic aqueous layer with fresh ether to remove neutral impurities (unreacted alcohol or elimination products).

-

-

Precipitation: Acidify the basic aqueous layer to pH 1 using conc. HCl. The product, 2-methyladamantane-2-carboxylic acid, will precipitate as a white solid.

-

Final Isolation: Filter the solid or extract with DCM, dry over Na2SO4, and concentrate.

Yield Expectation: 60–75% Characterization:

-

^13C NMR: Look for the quaternary carbon signal at C2 and the carboxyl carbonyl (~180 ppm).

-

Melting Point: Distinct from the 1-COOH isomer.

Mechanistic Analysis & Troubleshooting

The success of this protocol hinges on controlling the behavior of the 2-methyl-2-adamantyl cation .

Figure 2: Mechanistic bifurcation. High dilution maximizes the CO:Cation ratio, favoring the trapping of the initial cation before it can rearrange.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Product is 1-COOH isomer | Concentration too high or Temp > 5°C | Increase H2SO4 volume; Slow down addition rate; Keep T = 0°C. |

| Low Yield | Inefficient CO generation | Ensure Formic Acid is fresh (98%); Ensure H2SO4 is conc. (96-98%). |

| Unreacted Alcohol | Stirring inefficient | The reaction is biphasic/viscous; use mechanical stirring if scaling up. |

| Alkene formation | Elimination dominates | This is an intermediate. Ensure sufficient residence time with CO source. |

References

-

Alford, J. R., Cuddy, B. D., Grant, D., & McKervey, M. A. (1972). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations.[9] Journal of the Chemical Society, Perkin Transactions 1, 2707-2713.[9] Link

- Key Citation: Establishes the high-dilution protocol at 0°C for exclusive synthesis of the 2-carboxylic acid.

-

Klimochkin, Y. N., Leonova, M. V., & Moiseev, I. K. (1996). Transformations of 2-Alkyl-2-adamantanols in Nitric Acid.[6] Russian Journal of Organic Chemistry. Link

- Context: Discusses the stability and reactivity of 2-alkyl-2-adamantyl c

-

Haaf, W. (1963). One-Step Synthesis of Carboxylic Acids from Alkenes, Carbon Monoxide, and Water (Koch-Haaf Reaction). Organic Syntheses, 43, 51.

-

Context: Foundational methodology for the Koch-Haaf carbonylation using formic acid as the CO source.[7]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Koch reaction - Wikipedia [en.wikipedia.org]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

High-Purity Synthesis of Tertiary Adamantyl Esters for 193 nm ArF Lithography

Application Note & Process Protocol

Abstract

This technical guide details the synthesis, purification, and quality assurance of tertiary adamantyl esters, specifically 2-Methyl-2-adamantyl methacrylate (MAMA) and 2-Ethyl-2-adamantyl methacrylate (EAMA) . These monomers are the industry standard for 193 nm Argon Fluoride (ArF) immersion lithography photoresists. Their unique chemical structure provides the critical "acid-labile" switching mechanism required for sub-50 nm resolution while maintaining the high plasma etch resistance necessary for semiconductor fabrication.

Mechanistic Insight: The "Chemical Amplification" Switch

To synthesize these materials effectively, one must understand their function. In Chemically Amplified Resists (CARs), the adamantyl ester acts as a solubility switch.

-

The State Change: The polymer is initially insoluble in the aqueous alkaline developer (2.38% TMAH) due to the hydrophobic adamantyl cage.

-

The Trigger: Upon exposure to 193 nm light, a Photoacid Generator (PAG) releases a proton (

). -

The Amplification: During the Post-Exposure Bake (PEB), this proton catalyzes the cleavage of the ester bond. The bulky adamantyl group is removed, leaving behind a carboxylic acid, which renders the polymer soluble in the developer.

Key Chemical Requirement: The ester must be tertiary . Primary or secondary esters are too stable and will not cleave under the mild acidic conditions of the PEB (

DOT Diagram: Acid-Catalyzed Deprotection Pathway

Figure 1: The catalytic cycle of acid deprotection. The regeneration of the proton allows a single photon to effect multiple chemical changes, amplifying sensitivity.

Strategic Synthesis Planning

For "Electronic Grade" materials (purity >99.5%, metals <10 ppb), a two-step synthesis route is superior to one-pot methods. It allows for the isolation and purification of the intermediate alcohol, reducing the burden on the final distillation.

-

Target Molecule: 2-Methyl-2-adamantyl methacrylate (MAMA).[1][2]

-

Route: Grignard Addition

Esterification.

Reagent Table

| Reagent | Role | Equiv. | Critical Quality Attribute |

| 2-Adamantanone | Starting Material | 1.0 | Purity >99%; Low moisture. |

| MeMgBr (3M in Ether) | Alkylating Agent | 1.2 | Titrate before use. Pyrophoric. |

| Methacryloyl Chloride | Acylating Agent | 1.2 | Freshly distilled; clear liquid. |

| Triethylamine (TEA) | Acid Scavenger | 1.5 | Dry; Water content <500 ppm. |

| THF (Anhydrous) | Solvent | - | Inhibitor-free preferred. |

| MEHQ | Polymerization Inhibitor | 200 ppm | Essential during workup/distillation. |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-adamantanol

Objective: Convert the ketone to a tertiary alcohol via Grignard reaction.

-

Setup: Flame-dry a 2L 3-neck round bottom flask equipped with a mechanical stirrer, N2 inlet, and addition funnel.

-

Dissolution: Charge 2-Adamantanone (150.2 g, 1.0 mol) and anhydrous THF (600 mL). Cool to

using an ice/salt bath. -

Addition: Transfer Methylmagnesium Bromide (MeMgBr, 3M in diethyl ether, 400 mL, 1.2 mol) to the addition funnel via cannula. Add dropwise over 90 minutes, maintaining internal temperature

.-

Note: The reaction is exothermic. Rapid addition leads to side products.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via GC (Disappearance of ketone peak).

-

Quench: Cool back to

. Carefully quench with Saturated -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine. Dry over -

Isolation: Concentrate in vacuo. The crude solid is usually sufficiently pure (>95%) for Step 2. If not, recrystallize from Hexane.

Step 2: Esterification to 2-Methyl-2-adamantyl Methacrylate (MAMA)